molecular formula C9H10N4S B8281628 4-(4-Cyanophenyl)-2-methyl-3-thiosemicarbazide

4-(4-Cyanophenyl)-2-methyl-3-thiosemicarbazide

Cat. No. B8281628
M. Wt: 206.27 g/mol
InChI Key: GYMDLVFMSPZPCG-UHFFFAOYSA-N
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Patent
US05108486

Procedure details

Following procedures similar to those employed in Step A of Example 2, the reaction of 7.8 g (0.049 mole) of 4-cyanophenyl isothiocyanate with 2.24 g (0.0490 mole) of methylhydrazine in 50 ml of ethanol yielded 10.0 g of 4-(4-cyanophenyl)-2-methyl-3-thiosemicarbazide as a solid, mp 178°-179° C. The nmr spectrum was consistent with the proposed structure.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[S:11])=[CH:5][CH:4]=1)#[N:2].[CH3:12][NH:13][NH2:14]>C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[S:11])[N:13]([CH3:12])[NH2:14])=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N=C=S
Name
methylhydrazine
Quantity
2.24 g
Type
reactant
Smiles
CNN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(N(N)C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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